Fmoc-Gln(1-adamantyl)-OH
CAS No.: 159926-84-8
Cat. No.: VC0557600
Molecular Formula: C30H34N2O5
Molecular Weight: 502.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 159926-84-8 |
---|---|
Molecular Formula | C30H34N2O5 |
Molecular Weight | 502.61 |
IUPAC Name | (2S)-5-(1-adamantylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Standard InChI | InChI=1S/C30H34N2O5/c33-27(32-30-14-18-11-19(15-30)13-20(12-18)16-30)10-9-26(28(34)35)31-29(36)37-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,18-20,25-26H,9-17H2,(H,31,36)(H,32,33)(H,34,35)/t18?,19?,20?,26-,30?/m0/s1 |
SMILES | C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Chemical Structure and Properties
Chemical Identity
Fmoc-Gln(1-adamantyl)-OH, also known by its IUPAC name (2S)-5-(1-adamantylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid, is a modified amino acid derivative with specific structural features engineered for peptide synthesis applications. The compound is identified by CAS number 159926-84-8 and has a well-defined molecular structure.
Key identifying information for this compound is summarized in Table 1:
Parameter | Value |
---|---|
CAS Number | 159926-84-8 |
Molecular Formula | C30H34N2O5 |
Molecular Weight | 502.61 g/mol |
IUPAC Name | (2S)-5-(1-adamantylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Structural Features
Fmoc-Gln(1-adamantyl)-OH incorporates several key structural elements that define its functionality:
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Glutamine Backbone: The compound is fundamentally derived from the amino acid glutamine, retaining its alpha-amino and carboxylic acid groups.
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Fmoc Protection Group: The N-terminal amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is a standard protecting group in peptide synthesis that can be selectively removed under mild basic conditions.
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Adamantyl Side Chain: The glutamine side chain is modified with a 1-adamantyl group attached to the amide nitrogen. This bulky, rigid, and highly hydrophobic cage-like structure significantly alters the properties of the parent amino acid.
The combination of these structural elements creates a compound that balances reactivity and stability in ways that are advantageous for peptide synthesis applications.
Physical and Chemical Properties
The adamantyl group confers distinctive properties to this glutamine derivative:
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis
Fmoc-Gln(1-adamantyl)-OH is primarily utilized in solid-phase peptide synthesis (SPPS), where it serves as a specialized building block. The Fmoc protecting group is particularly valuable in this context as it allows for selective reactions at the carboxyl group while protecting the amino functionality.
The synthesis workflow typically involves:
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Attachment: The carboxyl group of Fmoc-Gln(1-adamantyl)-OH is activated and coupled to a growing peptide chain on a solid support.
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Deprotection: After successful coupling, the Fmoc group is removed using appropriate deprotection reagents. Various reagents can be used for this purpose, with different impacts on potential side reactions .
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Subsequent Coupling: Following deprotection, the next amino acid in the sequence can be coupled to continue building the peptide chain.
Advantages in Peptide Chemistry
The adamantyl modification offers several advantages in peptide synthesis:
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Reduced Side Reactions: Similar to other specialized amino acid derivatives, the adamantyl group can help prevent certain side reactions that commonly occur during peptide synthesis. For example, in aspartimide-prone sequences, specialized deprotection reagents like dipropylamine (DPA) have been shown to reduce unwanted side product formation .
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Enhanced Peptide Properties: The incorporation of Fmoc-Gln(1-adamantyl)-OH into peptides introduces the adamantyl group into the final structure, which can significantly alter the peptide's biological activity, stability, and pharmacokinetic properties.
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Structural Diversity: The use of modified amino acids like Fmoc-Gln(1-adamantyl)-OH expands the structural diversity of synthetic peptides beyond what is possible with the 20 standard amino acids.
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with Fmoc-Gln(1-adamantyl)-OH, including:
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S-Fmoc-1-adamantyl-glycine: This related compound also incorporates an adamantyl group and Fmoc protection, but on a glycine backbone rather than glutamine. It is similarly used in peptide synthesis and has applications in drug development and bioconjugation processes .
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Fmoc-Gln(Mtt)-OH: This glutamine derivative uses a different side chain protecting group—the methyltrityl (Mtt) group—instead of the adamantyl group. It has a higher molecular weight (624.7 g/mol) compared to Fmoc-Gln(1-adamantyl)-OH (502.61 g/mol) .
Table 2 provides a comparison of these structurally related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
Fmoc-Gln(1-adamantyl)-OH | C30H34N2O5 | 502.61 | Adamantyl group on glutamine side chain |
S-Fmoc-1-adamantyl-glycine | C27H29NO4 | Not specified in sources | Adamantyl group on glycine instead of glutamine |
Fmoc-Gln(Mtt)-OH | C40H36N2O5 | 624.7 | Methyltrityl group instead of adamantyl group |
Functional Comparisons
Different amino acid derivatives offer varying performance characteristics in peptide synthesis:
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Deprotection Behavior: The choice of both backbone structure and protecting groups affects how these compounds behave during deprotection steps. For instance, research has shown that dipropylamine (DPA) offers advantages over piperidine (PPR) in reducing aspartimide formation during Fmoc deprotection steps in certain peptide sequences .
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Application Suitability: While S-Fmoc-1-adamantyl-glycine has documented applications in neuroscience research and bioconjugation , Fmoc-Gln(1-adamantyl)-OH may offer different performance characteristics due to its longer side chain and different functional groups.
Research Applications and Findings
Peptide Synthesis Optimization
Research on Fmoc-protected amino acids and deprotection strategies has revealed important insights for optimizing peptide synthesis:
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Deprotection Reagent Selection: Studies have shown that careful selection of deprotection reagents can significantly impact synthesis outcomes. For example, dipropylamine (DPA) has been found to reduce aspartimide formation compared to traditional piperidine (PPR) in aspartimide-prone sequences .
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Temperature Effects: Research has demonstrated that temperature can significantly affect side reaction rates during peptide synthesis. For example, increasing synthesis temperature from 60°C to 90°C led to increased aspartimide formation with both PPR (from 17% to 20%) and DPA (from 4% to 11%) deprotection reagents .
Table 3 illustrates how different deprotection reagents affect aspartimide formation in a model hexapeptide:
Fmoc deprotection reagent | Temperature (°C) | Crude yield (%) | Product ratio (%) (Desired/Aspartimide/Other) |
---|---|---|---|
20% PPR | 60 | 47 | 83/17/0 |
25% DPA | 60 | 53 | 96/4/0 |
20% PPR | 90 | 28 | 70/20/10 |
25% DPA | 90 | 34 | 78/11/11 |
Drug Development Applications
Amino acid derivatives containing the adamantyl group, such as Fmoc-Gln(1-adamantyl)-OH and S-Fmoc-1-adamantyl-glycine, have shown value in pharmaceutical research:
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Enhanced Drug Properties: The adamantyl group can confer increased hydrophobicity, stability, and unique structural characteristics to peptide-based drugs .
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Targeting Specific Pathways: The unique structural features of adamantyl-containing amino acids make them valuable in developing drugs that target specific biological pathways, potentially enhancing therapeutic efficacy .
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